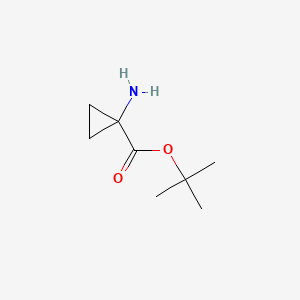

Tert-butyl 1-aminocyclopropanecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMBQTWQAYARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 1-aminocyclopropanecarboxylate (CAS: 159871-51-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1-aminocyclopropanecarboxylate is a non-proteinogenic, conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold provides a unique structural motif for the design of novel therapeutics with improved potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, chemical properties, analytical characterization, and applications of this compound, with a focus on its role as a critical building block in the development of innovative pharmaceuticals. Detailed experimental insights and safety protocols are also presented to facilitate its effective use in a research and development setting.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The spatial arrangement of a molecule is intrinsically linked to its biological activity. In drug discovery, the concept of conformational constraint is a powerful strategy to enhance the affinity and specificity of a ligand for its target protein. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, often leading to a significant increase in potency. Furthermore, incorporating rigid structural elements can improve metabolic stability by blocking sites susceptible to enzymatic degradation.

The cyclopropane ring, a three-membered carbocycle, is an attractive scaffold for inducing conformational rigidity. When incorporated into an amino acid framework, it creates a unique set of steric and electronic properties. This compound serves as a valuable synthetic intermediate, providing access to these desirable structural features in a protected form, suitable for integration into complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 159871-51-9 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1] |

| Storage | 4°C, protect from light | [1] |

| SMILES | O=C(C1(N)CC1)OC(C)(C)C | [1] |

| Topological Polar Surface Area | 52.32 Ų | [1] |

| logP | 0.8194 | [1] |

Spectroscopic Characterization

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm.[3] The diastereotopic methylene protons of the cyclopropane ring will appear as a complex multiplet, usually between 0.8 and 1.5 ppm. The amine protons are often broad and their chemical shift is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm.[3] The cyclopropyl methylene carbons and the quaternary cyclopropyl carbon will have distinct chemical shifts in the aliphatic region. The carbonyl carbon of the ester will appear downfield, typically in the range of 170-175 ppm.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.12.

Synthesis and Manufacturing

While several methods for the synthesis of the core 1-aminocyclopropanecarboxylic acid (ACC) scaffold have been reported, a common and scalable approach involves the cyclopropanation of a suitable precursor followed by functional group manipulation. A plausible and efficient synthesis of this compound is outlined below. This multi-step process leverages established synthetic transformations to construct the target molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves three key stages:

-

Formation of a protected dehydroalanine derivative: This provides the alkene precursor for the cyclopropanation reaction.

-

Cyclopropanation: Introduction of the three-membered ring.

-

Functional group manipulation and esterification: Conversion to the final product.

Plausible Detailed Synthesis Protocol

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of N-Boc-dehydroalanine tert-butyl ester

-

To a solution of N-Boc-serine tert-butyl ester in a suitable aprotic solvent (e.g., dichloromethane), add a mild dehydrating agent such as Burgess reagent or Martin sulfurane.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to yield N-Boc-dehydroalanine tert-butyl ester.

Step 2: Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[3][4][5]

-

Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of zinc-copper couple in anhydrous diethyl ether.

-

To this reagent, add a solution of N-Boc-dehydroalanine tert-butyl ester in diethyl ether at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash chromatography to obtain tert-butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate.

Step 3: Deprotection of the Amino Group

-

Dissolve the purified tert-butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, this compound.

Reactivity and Chemical Transformations

This compound is a bifunctional molecule, with the reactivity centered around the primary amine and the tert-butyl ester.

Reactions of the Amino Group

The primary amine is a nucleophile and can undergo a variety of common transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Deprotection of the Tert-butyl Ester

The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6]

-

Acidic Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent readily cleaves the tert-butyl ester to the corresponding carboxylic acid.[6] The mechanism involves the formation of a stable tert-butyl cation.

Applications in Drug Discovery and Development

The unique structural and conformational properties of the 1-aminocyclopropanecarboxylate moiety make it a highly sought-after building block in medicinal chemistry.

Conformationally Restricted Peptidomimetics

Incorporating 1-aminocyclopropanecarboxylate into peptide sequences can enforce specific backbone conformations, leading to enhanced biological activity and selectivity. This strategy has been employed in the design of enzyme inhibitors and receptor agonists/antagonists.

Bioisosteric Replacement

The cyclopropane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or phenyl rings, offering a way to fine-tune the physicochemical properties of a drug candidate, including its solubility, lipophilicity, and metabolic stability.

Case Study: HCV Protease Inhibitors

A significant application of aminocyclopropane carboxylic acid derivatives is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, an essential enzyme for viral replication.[4][7][8][9][10] Several potent HCV protease inhibitors incorporate a cyclopropyl moiety at the P2 position of the inhibitor, where it interacts with the S2 binding pocket of the enzyme. The rigid nature of the cyclopropane ring helps to properly orient the other pharmacophoric elements for optimal binding. While not all of these inhibitors use the tert-butyl ester, the parent aminocyclopropanecarboxylic acid is a key starting material for their synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of potential hazards and recommended handling procedures.

Hazard Identification

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an important tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Kulinkovich, O. G. The Kulinkovich Reaction. SynArchive. [Link]

-

De Meijere, A., et al. The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters. [Link]

-

Wikipedia. Kulinkovich reaction. [Link]

-

National Center for Biotechnology Information. Protease Inhibitors (HCV). LiverTox. [Link]

-

Wikipedia. Sitagliptin. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. [Link]

-

Kim, D., et al. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. [Link]

-

NIST. 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

MDPI. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. [Link]

-

PhytoTech Labs. SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. [Link]

-

SingleCare. Top 5 Januvia alternatives and how to switch your Rx. [Link]

-

RxList. Januvia (Sitagliptin Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

National Center for Biotechnology Information. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]

-

National Center for Biotechnology Information. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PubMed Central. [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

-

SpectraBase. 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - Optional[13C NMR]. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063) [hmdb.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Essential Role of Cyclophilin A for Hepatitis C Virus Replication and Virus Production and Possible Link to Polyprotein Cleavage Kinetics | PLOS Pathogens [journals.plos.org]

- 10. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Discovery and History of Aminocyclopropanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Dawn of a Unique Scaffold: Introduction to Aminocyclopropanecarboxylate Derivatives

The Enduring Allure of the Cyclopropane Ring in Bioactive Molecules

The cyclopropane ring, a seemingly simple three-membered carbocycle, holds a unique and privileged position in the realm of medicinal chemistry and chemical biology. Its inherent ring strain and distinct electronic properties bestow upon it a conformational rigidity and a pseudo-double bond character that medicinal chemists have artfully exploited to sculpt molecules with profound biological activities. The constrained nature of the cyclopropane moiety allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing interactions with biological targets. This has led to the incorporation of the cyclopropane scaffold into a diverse array of natural products and synthetic drugs, where it often serves as a bioisosteric replacement for gem-dimethyl groups, alkenes, or other functionalities, thereby modulating metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Aminocyclopropanecarboxylate (ACC) Derivatives: A Scaffold of Dual Significance

At the heart of this guide lies the 1-aminocyclopropane-1-carboxylic acid (ACC) core, a fascinating molecule that embodies a dual identity. In the plant kingdom, ACC is the immediate precursor to ethylene, a gaseous phytohormone that orchestrates a symphony of developmental processes, from seed germination to fruit ripening and senescence.[2][3] This pivotal role in plant biology has made the ethylene biosynthesis pathway a major focus of agricultural research.

Beyond its botanical significance, the ACC scaffold has emerged as a powerful pharmacophore in the design of novel therapeutics. The constrained α-amino acid structure of ACC derivatives allows them to act as conformationally restricted analogs of natural amino acids, such as glycine and glutamate. This has proven particularly fruitful in the field of neuroscience, where ACC derivatives have been instrumental in probing the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] The journey of ACC derivatives, from a humble plant metabolite to a versatile tool in drug discovery, is a testament to the power of fundamental scientific inquiry and the unexpected connections that emerge between seemingly disparate fields of research.

Part 2: A Tale of Two Kingdoms: The Discovery and Historical Milestones of ACC Derivatives

From Methionine to a Gaseous Hormone: Unearthing the Ethylene Biosynthetic Pathway and the Central Role of ACC

The story of 1-aminocyclopropane-1-carboxylic acid (ACC) is intrinsically linked to the quest to understand the biosynthesis of ethylene, a simple yet profoundly influential plant hormone. For decades, the pathway from the amino acid methionine to ethylene remained an enigma. A major breakthrough came in 1979 when Adams and Yang demonstrated that ACC is the direct precursor to ethylene in apple tissue.[2][4] Their elegant radiolabeling experiments revealed that under anaerobic conditions, which inhibit the final step of ethylene synthesis, a labeled metabolite accumulated from [¹⁴C]methionine. This intermediate was identified as ACC, a non-proteinogenic amino acid that had been isolated from apples and pears two decades prior but whose function was unknown.[4] This seminal discovery unveiled a key step in the Yang Cycle, the metabolic pathway that regenerates the methylthio group of S-adenosylmethionine (SAM), the precursor to ACC.[2][3][5]

The ethylene biosynthesis pathway can be summarized as follows:

Caption: The Ethylene Biosynthesis Pathway in Plants.

The Master Regulators: Discovery and Characterization of ACC Synthase and ACC Oxidase

With ACC identified as the penultimate precursor, the focus shifted to the enzymes catalyzing its formation and conversion to ethylene. ACC synthase (ACS), the enzyme responsible for converting SAM to ACC, was soon identified and characterized.[6] It was found to be a pyridoxal-5'-phosphate (PLP)-dependent enzyme, and its activity is the rate-limiting step in ethylene biosynthesis in many plant tissues.[6] The discovery and subsequent cloning of ACS genes revealed a multigene family, allowing for intricate regulation of ethylene production in response to various developmental and environmental cues.[2][3]

The final step in the pathway, the oxidation of ACC to ethylene, is catalyzed by ACC oxidase (ACO). The characterization of ACO proved more challenging due to its lability and requirement for oxygen and cofactors such as Fe(II) and ascorbate. The eventual purification and cloning of ACO completed our understanding of the core enzymatic machinery of ethylene biosynthesis.[3]

A Microbial Intervention: The Discovery of ACC Deaminase

While plants were busy producing ethylene from ACC, a fascinating discovery was unfolding in the microbial world. In 1978, Honma and Shimomura reported the discovery of an enzyme in soil microorganisms that could break down ACC.[7] This enzyme, named ACC deaminase, cleaves ACC into α-ketobutyrate and ammonia, thereby diverting it from the ethylene production pathway.[7][8][9]

The discovery of ACC deaminase revealed a sophisticated interplay between plants and certain soil bacteria, often referred to as plant growth-promoting rhizobacteria (PGPR). These bacteria can colonize plant roots and, by producing ACC deaminase, they can lower the levels of "stress ethylene" in the plant.[7][8] High levels of ethylene, often produced by plants in response to stresses such as drought, salinity, or pathogen attack, can inhibit root growth. By mitigating this stress response, ACC deaminase-producing bacteria can promote plant growth and enhance stress tolerance.[8][10][11]

Part 3: Crafting the Constrained Scaffold: Synthetic Strategies for ACC Derivatives

The unique biological activities of aminocyclopropanecarboxylate (ACC) derivatives have spurred the development of a rich and diverse array of synthetic methodologies. The construction of the sterically demanding and stereochemically complex cyclopropane ring, particularly with the quaternary α-amino acid center, presents a significant synthetic challenge. This section provides an in-depth exploration of the key synthetic strategies, from foundational methods to state-of-the-art asymmetric approaches, complete with illustrative protocols.

Foundational Syntheses of 1-Aminocyclopropane-1-carboxylic Acid

Early synthetic routes to ACC often involved multi-step sequences with modest yields. A significant advancement was the development of methods based on the cyclopropanation of glycine equivalents. One such process involves the reaction of a Schiff base of a glycine ester with a 1,2-dihaloethane in the presence of a strong base.[12]

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid via a Glycine Schiff Base [12]

-

Step 1: Formation of the Cyclopropyl Ester. To a solution of benzylidene glycine ethyl ester in a suitable aprotic solvent such as tetrahydrofuran (THF), cooled to -78 °C, is added a strong base, for example, lithium diisopropylamide (LDA) (2.2 equivalents). The resulting enolate is then treated with 1,2-dichloroethane (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, benzylidene cyclopropyl ethyl ester, can be purified by column chromatography.

-

Step 2: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid. The purified benzylidene cyclopropyl ethyl ester is refluxed in 6 N hydrochloric acid for 24 hours. The water is then removed under reduced pressure, and the resulting amino acid hydrochloride is dissolved in water and passed through an ion-exchange resin (e.g., Amberlite IR-4B) to neutralize the acid. The aqueous solution is then lyophilized to afford pure 1-aminocyclopropane-1-carboxylic acid.

Another common approach is the "diazo-addition" method, which involves the reaction of a diazo compound with a suitable acceptor.[13]

The Pursuit of Chirality: Asymmetric Synthesis of ACC Derivatives

The biological activity of ACC derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to access enantiomerically pure ACCs has been a major focus of research.

The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, has been a cornerstone of asymmetric synthesis. For ACC derivatives, this strategy often involves the diastereoselective cyclopropanation of a chiral glycine enolate equivalent.

A powerful example is the use of diketopiperazine templates derived from chiral amino acids. This methodology allows for the highly diastereoselective conjugate addition of a sulfur or phosphorus ylide to an exocyclic α,β-unsaturated ester, followed by removal of the chiral auxiliary.[3][10][14]

Experimental Protocol: Asymmetric Synthesis of a Substituted ACC Derivative via a Diketopiperazine Auxiliary [3]

-

Step 1: Synthesis of the Chiral Diketopiperazine. A diketopiperazine is prepared from (S)-proline and glycine, followed by N-benzylation to protect the amide nitrogens.

-

Step 2: Diastereoselective Cyclopropanation. The diketopiperazine is deprotonated with a strong base such as n-butyllithium at low temperature (-78 °C) and then reacted with an appropriate electrophile to introduce an exocyclic double bond. Subsequent conjugate addition of a phosphorus ylide, for example, proceeds with high diastereoselectivity to form the desired cyclopropane ring.

-

Step 3: Deprotection and Hydrolysis. The chiral auxiliary is removed by acidic hydrolysis to yield the enantiomerically enriched substituted 1-aminocyclopropane-1-carboxylic acid.

The development of catalytic asymmetric methods represents a more atom-economical and elegant approach to the synthesis of chiral ACC derivatives. Transition-metal catalysis, particularly with rhodium (II) and copper (I) complexes, has been extensively explored for the enantioselective cyclopropanation of alkenes with diazo compounds.[15][16][17]

Experimental Protocol: Enantioselective Synthesis of a Cyclopropane Derivative via Rh(II)-Catalyzed Cyclopropanation [18]

-

Step 1: Preparation of the Diazoester. A suitable α-diazoester is prepared from the corresponding glycine derivative.

-

Step 2: Asymmetric Cyclopropanation. To a solution of the alkene substrate in a suitable solvent like dichloromethane is added a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄). The diazoester is then added slowly to the reaction mixture at a controlled temperature. The reaction progress is monitored by TLC.

-

Step 3: Purification. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantiomerically enriched cyclopropane derivative.

Diastereoselective synthesis provides another powerful strategy for controlling the stereochemistry of ACC derivatives. These methods often rely on the influence of existing stereocenters in the substrate to direct the formation of new stereocenters. For instance, the cyclopropanation of chiral enamines or dehydroamino acids can proceed with high levels of diastereoselectivity.[19][20]

Table 1: Comparative Analysis of Asymmetric Synthesis Methods for ACC Derivatives

| Method | Chiral Source | Typical Substrate | Key Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Advantages | Disadvantages | Reference |

| Chiral Auxiliary | (S)-Proline derived diketopiperazine | α,β-Unsaturated ester | Phosphorus ylide, n-BuLi | >98% d.e. | High stereoselectivity, reliable | Stoichiometric use of chiral auxiliary, multiple steps | [3] |

| Catalytic Asymmetric Cyclopropanation | Chiral Rh(II) or Cu(I) complex | Alkene | Diazoester | Up to 99% e.e. | Catalytic use of chiral source, high efficiency | Synthesis of chiral ligands can be complex | [15][16] |

| Diastereoselective Synthesis | Chiral substrate | Chiral dehydroamino acid | Diazomethane | >95:5 d.r. | High diastereoselectivity, predictable outcome | Requires a chiral starting material | [19] |

Part 4: From Plant Physiology to Neuropharmacology: The Biological Significance and Therapeutic Applications of ACC Derivatives

The journey of aminocyclopropanecarboxylate (ACC) derivatives from their discovery as a key plant metabolite to their emergence as promising therapeutic agents is a compelling narrative of scientific exploration. This section delves into the diverse biological roles of these fascinating molecules, with a particular focus on their modulation of the N-methyl-D-aspartate (NMDA) receptor and their potential applications in treating neurological disorders.

Modulators of the Central Nervous System: ACC Derivatives and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in excitatory synaptic transmission in the central nervous system.[21][22] Unlike other glutamate receptors, the NMDA receptor requires the binding of two co-agonists, glutamate and glycine (or D-serine), for activation.[21] Furthermore, at resting membrane potential, the ion channel of the NMDA receptor is blocked by magnesium ions (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that integrates both presynaptic glutamate release and postsynaptic depolarization.[21] The influx of calcium ions (Ca²⁺) through the activated NMDA receptor triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, the cellular basis of learning and memory.[23]

The conformationally constrained α-amino acid structure of ACC derivatives makes them ideal candidates for interacting with amino acid binding sites on receptors. Indeed, a significant body of research has demonstrated that many ACC derivatives act as ligands at the glycine co-agonist site of the NMDA receptor.[1][13][24] Depending on the specific substitutions on the cyclopropane ring, these derivatives can exhibit a range of pharmacological activities, including full agonism, partial agonism, and antagonism.[2][25] This has made them invaluable tools for dissecting the structure-activity relationships of the glycine binding site and for developing novel therapeutic agents that can modulate NMDA receptor function.[1][2]

Caption: Simplified NMDA Receptor Signaling Cascade.

Table 2: Structure-Activity Relationship and Binding Affinities of Selected ACC Derivatives at the NMDA Receptor

| Compound | Structure | R¹ | R² | Ki (µM) or IC₅₀ (µM) | Functional Activity | Reference |

| ACC | 1-aminocyclopropane-1-carboxylic acid | H | H | 0.038 (IC₅₀) | Partial Agonist | [25] |

| (E)-2-Methyl-ACC | (E)-1-amino-2-methylcyclopropane-1-carboxylic acid | CH₃ (trans) | H | Inactive | - | [13] |

| (Z)-2-Methyl-ACC | (Z)-1-amino-2-methylcyclopropane-1-carboxylic acid | CH₃ (cis) | H | Shallow displacement of [³H]-glycine | Weak Partial Agonist | [13] |

| (E)-2-Phenyl-ACC | (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C₆H₅ (trans) | H | Shallow displacement of [³H]-glycine | Weak Partial Agonist | [13] |

| (Z)-2-Phenyl-ACC | (Z)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C₆H₅ (cis) | H | Inactive | - | [13] |

| (+/-)-4b | N/A | N/A | N/A | 34 (Ki) | Antagonist | [8] |

| (+/-)-5b | N/A | N/A | N/A | 13 (Ki) | Antagonist | [8] |

Note: This table is a representative sample and not exhaustive. "N/A" indicates that the specific structure was not provided in the abstract.

The critical role of the NMDA receptor in both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders has made it a prime target for drug development.[21][22] Dysregulation of NMDA receptor activity has been implicated in conditions such as schizophrenia, depression, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][21][22]

ACC derivatives, with their ability to finely tune NMDA receptor activity, hold significant therapeutic promise. For instance, partial agonists at the glycine site may offer a more nuanced approach to treatment than full antagonists, potentially avoiding some of the psychotomimetic side effects associated with broad NMDA receptor blockade.[25] Several ACC derivatives and other NMDA receptor modulators have been investigated in preclinical and clinical studies for their potential to treat these debilitating conditions.[6][22][26] While the path to new drug approval is long and arduous, the unique properties of the ACC scaffold continue to inspire the design and synthesis of novel drug candidates for neurological disorders.[27][28][29][30][31]

Back to the Roots: ACC Derivatives in Agrochemicals

The foundational role of ACC in ethylene biosynthesis makes it and its derivatives of great interest to the agricultural industry. The development of compounds that can either promote or inhibit ethylene production has significant implications for crop management. For example, inhibitors of ACC synthase or ACC oxidase can delay fruit ripening and senescence, extending the shelf life of perishable produce. Conversely, compounds that release ethylene can be used to promote uniform ripening.

Expanding the Bioactive Repertoire: Emerging Biological Activities

The versatility of the ACC scaffold extends beyond its roles in plant biology and neuroscience. A growing body of research is uncovering a range of other biological activities for ACC derivatives. For instance, some ACC-containing compounds have demonstrated antimicrobial and antifungal properties.[18] Others have been investigated for their potential as anticancer agents.[25] These emerging applications underscore the vast potential of the aminocyclopropanecarboxylate framework as a source of novel bioactive molecules.

Part 5: In the Scientist's Toolkit: Key Experimental Protocols

A deep understanding of the discovery and history of aminocyclopropanecarboxylate (ACC) derivatives is complemented by the practical ability to study the enzymes that govern their metabolism. This section provides detailed, step-by-step protocols for the in vitro assays of ACC synthase and ACC deaminase, two pivotal enzymes in the biological journey of ACC.

Protocol: In Vitro Assay for ACC Synthase Activity

This protocol allows for the quantification of ACC synthase (ACS) activity by measuring the amount of ACC produced from its substrate, S-adenosylmethionine (SAM). The ACC formed is then converted to ethylene, which is quantified by gas chromatography.

Materials:

-

Extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate, 2 mM dithiothreitol, and 10% glycerol)

-

S-adenosylmethionine (SAM) solution (e.g., 500 µM in water)

-

Mercuric chloride (HgCl₂) solution (10 mM)

-

Reaction mixture for ethylene conversion: 2 mM ACC in 100 mM HEPES buffer (pH 7.2), 10 mM HgCl₂, and a mixture of NaOH and NaOCl.

-

Gas-tight vials and syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

ACC Synthase Reaction: In a microcentrifuge tube, combine the enzyme extract with the SAM solution. The final volume and concentrations should be optimized for the specific enzyme source.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding HgCl₂ solution.

-

Conversion of ACC to Ethylene: Transfer an aliquot of the reaction mixture to a gas-tight vial. Add the reaction mixture for ethylene conversion. Seal the vial and vortex vigorously.

-

Ethylene Quantification: Incubate the sealed vial at room temperature for a short period to allow for the complete conversion of ACC to ethylene. Using a gas-tight syringe, withdraw a sample of the headspace from the vial and inject it into the GC.

-

Calculation of ACS Activity: The amount of ethylene produced is proportional to the amount of ACC synthesized by the enzyme. Calculate the specific activity of ACC synthase as nmol of ACC produced per milligram of protein per hour.

Protocol: In Vitro Assay for ACC Deaminase Activity

This protocol measures the activity of ACC deaminase by quantifying the amount of α-ketobutyrate produced from the cleavage of ACC. The α-ketobutyrate is derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazone is measured spectrophotometrically.

Materials:

-

Tris-HCl buffer (0.1 M, pH 8.5)

-

ACC solution (0.5 M)

-

Toluene

-

2,4-dinitrophenylhydrazine (DNPH) solution (0.2% in 2 M HCl)

-

NaOH solution (2 N)

-

α-ketobutyrate standards

-

Spectrophotometer

-

Cell Culture and Induction: Grow the bacterial strain of interest in a suitable medium. To induce ACC deaminase expression, supplement the medium with ACC.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in Tris-HCl buffer. Add a small amount of toluene and vortex vigorously to permeabilize the cells.

-

ACC Deaminase Reaction: To the permeabilized cell suspension, add the ACC solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination and Derivatization: Stop the reaction by adding the DNPH solution. This also derivatizes the α-ketobutyrate produced.

-

Color Development: After a further incubation period to allow for complete derivatization, add NaOH solution to develop the color.

-

Quantification: Centrifuge the mixture to pellet the cell debris. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

-

Calculation of ACC Deaminase Activity: Create a standard curve using known concentrations of α-ketobutyrate. Use the standard curve to determine the amount of α-ketobutyrate produced in the enzymatic reaction. Express the specific activity of ACC deaminase as µmol of α-ketobutyrate produced per milligram of protein per hour.

Part 6: The Ever-Expanding Horizon: Conclusion and Future Perspectives

The journey through the discovery and history of aminocyclopropanecarboxylate (ACC) derivatives reveals a captivating story of scientific serendipity and systematic exploration. From its humble origins as an obscure plant metabolite to its current status as a privileged scaffold in medicinal chemistry, the ACC core has consistently opened new avenues of research and application. The elucidation of its central role in the ethylene biosynthetic pathway has had profound implications for agriculture, while its ability to mimic the conformation of natural amino acids has made it an invaluable tool in the study of the central nervous system.

The development of a sophisticated arsenal of synthetic methodologies, particularly in the realm of asymmetric synthesis, has empowered chemists to craft a vast array of ACC derivatives with exquisite control over their three-dimensional architecture. This, in turn, has facilitated a deeper understanding of the structure-activity relationships that govern their interactions with biological targets, most notably the glycine binding site of the NMDA receptor.

Looking ahead, the future of ACC derivatives appears bright and multifaceted. The quest for even more efficient and selective synthetic methods will undoubtedly continue, with a focus on catalytic and environmentally benign processes. In the realm of drug discovery, the therapeutic potential of ACC derivatives in treating a range of neurological and psychiatric disorders is ripe for further investigation. The nuanced modulation of the NMDA receptor, offered by partial agonists and antagonists derived from the ACC scaffold, may hold the key to developing safer and more effective treatments for these debilitating conditions. Furthermore, the exploration of other biological activities of ACC derivatives is still in its early stages, and it is likely that new and unexpected therapeutic applications will emerge.

The story of aminocyclopropanecarboxylate derivatives is a powerful reminder that even the smallest of molecules can have a monumental impact on our understanding of the biological world and our ability to improve human health and well-being. The journey is far from over, and the next chapter in the history of this remarkable scaffold is waiting to be written.

Part 7: References

-

Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. Retrieved from [Link]

-

Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., & Tarzia, G. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Il Farmaco, 53(3), 181–188.

-

Beaulieu, C., Y-C., L., & Le, T.-A. (2003). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 68(4), 1355–1362.

-

Pinck, M. D., Dierkes, T., D’Hooghe, M., Hofmann, C., Krotzer, T., Czodrowski, P., ... & Van der Eycken, E. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093–5107.

-

Bulat, B., Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 76(46), 131589.

-

Semenov, I., Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2018). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 8(61), 35123–35129.

-

De Sarro, G., De Sarro, A., & De Micheli, C. (2000). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 55(3), 162–164.

-

Buñuel, E., Bull, S. D., Davies, S. G., Garner, A. C., Savory, E. D., Smith, A. D., ... & Watkin, D. J. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(15), 2531–2542.

-

Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. RSC Advances, 5(105), 86503–86509.

-

de Nanteuil, F., Serrano, E., Perrotta, D., & Waser, J. (2014). Diester-Substituted Aminocyclopropanes: Synthesis and Use in [3+2]-Annulation Reactions. Synlett, 25(16), 2285–2288.

-

Lebon, F., Toudic, S., Bataille, C. J. R., & Slassi, A. (2024). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. European Journal of Medicinal Chemistry, 266, 116157.

-

Conti, P., Caligiuri, A., Pinto, A., Roda, G., Tamborini, L., Nielsen, B., ... & De Micheli, C. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(8), 1059–1068.

-

Es-Sayed, M., Devine, P., Burgess, L. E., de Meijere, A., & Meyers, A. I. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (2), 141.

-

Waser, J., Serrano, E., & de Nanteuil, F. (2014). Diester-Substituted Aminocyclopropanes: Synthesis and Use in [3+2]-Annulation Reactions. Synlett, 25(16), 2285–2288.

-

Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.

-

Murata, A., Cundy, K. C., & Gadek, T. R. (2015). Ketamine and Other NMDA Antagonists: Early Clinical Trials and Possible Mechanisms in Depression. The American Journal of Psychiatry, 172(10), 968–979.

-

Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (21), 2764–2765.

-

Pinto, A., Caligiuri, A., Roda, G., Tamborini, L., De Micheli, C., Conti, P., ... & Madsen, U. (2007). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. European Journal of Medicinal Chemistry, 42(11-12), 1349–1358.

-

Danneberg, P., & Schmutz, M. (1995). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 19(6), 907–926.

-

Ung, A. T., Schafer, K., Lindsay, K. B., Pyne, S. G., Amornraksa, K., Wouters, R., ... & White, A. H. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. The Journal of Organic Chemistry, 67(1), 227–233.

-

Williams, R. M., & Fegley, G. J. (1992). Asymmetric syntheses of 1-aminocyclopropane-1-carboxylic acid derivatives. Journal of the American Chemical Society, 114(26), 10752–10754.

-

Wang, J., Liu, H., & Zhang, Y. (2024). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catalysis, 14(11), 7845–7852.

-

de Nanteuil, F., Loup, J., & Waser, J. (2017). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 23(34), 8201–8205.

-

Jane, D. E., Tse, H.-W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Pharmacology of NMDA Receptors. In Pharmacology of Ionic Channels.

-

Brandenberg, O. F., Prier, C. K., Chen, K., & Arnold, F. H. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Journal of the American Chemical Society, 140(25), 7864–7868.

-

Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of Neuroscience, 10(7), 2385–2399.

-

Supplementary table 1. Specificity of NMDAR antagonists. (n.d.). Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Wang, J. (2018). A Versatile Enantioselective Catalytic Cyclopropanation-Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and Fused Bicyclic Acetals. Angewandte Chemie International Edition, 57(38), 12533–12537.

-

Stromberg, M. F., Volpicelli, J. R., O'Brien, C. P., & Shorter, D. (1999). The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. Pharmacology, Biochemistry and Behavior, 64(3), 567–571.

-

de Nanteuil, F., Loup, J., & Waser, J. (2017). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 23(34), 8201–8205.

-

Wikipedia contributors. (2024, January 10). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Al-Hilani, M., & Jeandet, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10831.

-

BioWorld. (2005, July 12). Novel agents for the treatment of neurological disorders in early development. BioWorld.

-

Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2009). Molecular bases of NMDA receptor subtype-dependent properties. The Journal of Physiology, 587(10), 2163–2173.

-

Abdallah, C. G., De Feyter, H. M., & Mason, G. F. (2020). Clinical overview of NMDA-R antagonists and clinical practice. In Glutamate and Depression (pp. 143–161). Elsevier.

-

BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods. BenchChem.

-

Bennett, C. F. (2019). Antisense Drugs Make Sense for Neurological Diseases. Annual Review of Pharmacology and Toxicology, 59, 1–21.

-

CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents. Retrieved from

-

Ren, H., & Chen, P. (2021). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Organic Letters, 23(13), 5134–5139.

-

Inhibition curves and statistical comparisons of IC50‐values of... (n.d.). ResearchGate. Retrieved from [Link]

-

Ravetz, B. D., Wang, Y.-M., Kennemur, J. L., & Rovis, T. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(21), 13345–13351.

-

Tyagi, V., & Arnold, F. H. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(21), 8499–8503.

-

Jane, D. E., Tse, H.-W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Pharmacology of NMDA Receptors. In Pharmacology of Ionic Channels.

-

Wang, J., & Zhang, Y. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387673.

-

Al-Fatlawi, A. A., & Al-Snafi, A. E. (2026). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. Molecules, 31(2), 1.

-

Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. (2025). Clinical and Translational Science.

-

Chapter 5: Principles of Asymmetric Synthesis. (2007). In Asymmetric Synthesis. Royal Society of Chemistry.

-

Arnerić, S. P., et al. (2018). Regulatory-accepted drug development tools are needed to accelerate innovative CNS disease treatments. Biochemical Pharmacology, 151, 291–306.

Sources

- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design of new analogues of glutamic acid with a conformationally restricted structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shaunlacob.com [shaunlacob.com]

- 7. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.ru [sci-hub.ru]

- 10. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn-links.lww.com [cdn-links.lww.com]

- 19. researchgate.net [researchgate.net]

- 20. Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes [infoscience.epfl.ch]

- 21. NMDA receptor - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Clinical overview of NMDA-R antagonists and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. | BioWorld [bioworld.com]

- 28. Antisense Drugs Make Sense for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. c-path.org [c-path.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

The Bulwark of Stability: A Technical Guide to the Role of the Tert-butyl Group in Aminocyclopropanecarboxylate Chemistry

Abstract

The 1-aminocyclopropanecarboxylic acid (ACC) scaffold is a conformationally constrained building block of significant interest in medicinal chemistry. Its rigid cyclopropane ring offers a unique three-dimensional presentation of pharmacophoric groups. The strategic incorporation of a tert-butyl group onto this framework, either on the ring or as an ester protecting group, profoundly influences the molecule's stability, conformation, and, consequently, its biological activity. This in-depth technical guide elucidates the multifaceted role of the tert-butyl group in the stability of aminocyclopropanecarboxylates. We will explore the intricate interplay of steric hindrance, stereoelectronic effects, and conformational locking, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental design and provide actionable protocols for the synthesis and analysis of these important molecules.

Introduction: The Allure of the Constrained Scaffold

1-Aminocyclopropanecarboxylic acids (ACCs) are a class of non-proteinogenic amino acids that have garnered considerable attention in drug discovery. The inherent strain of the cyclopropane ring, with its C-C-C bond angles compressed to 60° from the ideal 109.5°, imparts a high degree of rigidity to the molecule. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The introduction of a tert-butyl group, a sterically demanding and chemically robust moiety, serves as a powerful tool to further modulate the properties of the ACC scaffold. Its influence extends beyond simple steric bulk, impacting the electronic environment and dictating conformational preferences that can have far-reaching consequences for molecular stability and function.

The Stabilizing Influence of the Tert-butyl Group: A Triad of Effects

The role of the tert-butyl group in enhancing the stability of aminocyclopropanecarboxylates can be attributed to three primary factors: steric hindrance, conformational locking, and stereoelectronic effects.

Steric Hindrance: A Shield Against Degradation

The most intuitive contribution of the tert-butyl group is its immense steric bulk.[1][2] When strategically positioned, it can act as a "steric shield," protecting susceptible functionalities from enzymatic degradation or unwanted chemical reactions.

-

Metabolic Shielding: In drug development, a common challenge is the metabolic lability of drug candidates. A tert-butyl group can be strategically placed near a metabolic "hotspot" to physically block the approach of metabolizing enzymes, such as cytochrome P450s.[1] This can significantly increase the in vivo half-life of the drug, improving its pharmacokinetic profile.

-

Chemical Stability: The steric hindrance provided by the tert-butyl group can also prevent undesirable intramolecular reactions. For instance, it can hinder the formation of lactams or other degradation products that may arise from the interaction of the amino and carboxyl groups.

Conformational Locking: Dictating Molecular Shape

The large energetic barrier to rotation around a bond connected to a tert-butyl group effectively "locks" the conformation of the molecule into a preferred arrangement.[1] This is particularly impactful in the constrained environment of the cyclopropane ring.

In the context of an aminocyclopropanecarboxylate, a tert-butyl group on the ring can force the amino and carboxyl substituents into specific orientations. This pre-organization can be crucial for optimal binding to a target protein, as it presents the key pharmacophoric elements in a bioactive conformation. This concept is analogous to the "conformational lock" observed in 4-tert-butylprolines, where the tert-butyl group dictates the puckering of the pyrrolidine ring.

Caption: Conformational freedom in unsubstituted vs. tert-butyl substituted ACC.

Stereoelectronic Effects: Subtle but Significant Contributions

Beyond sterics, the tert-butyl group can exert subtle stereoelectronic effects that contribute to the overall stability of the molecule.

-

Hyperconjugation: The C-C and C-H bonds of the tert-butyl group can engage in hyperconjugation with the strained bonds of the cyclopropane ring. This donation of electron density from the σ-orbitals of the tert-butyl group into the σ*-antibonding orbitals of the cyclopropane ring can help to alleviate some of the inherent ring strain, thereby stabilizing the molecule.

-

Inductive Effects: The tert-butyl group is weakly electron-donating through induction.[1] This can influence the acidity of the carboxylic acid and the basicity of the amine, which in turn can affect the molecule's physicochemical properties and its interactions with biological targets.

Synthesis and Characterization of Tert-butyl Aminocyclopropanecarboxylates

The synthesis of aminocyclopropanecarboxylates bearing a tert-butyl group often involves multi-step sequences. The tert-butyl group can be introduced either as part of the cyclopropanation precursor or as a protecting group for the carboxylic acid functionality.

Synthetic Strategies

A common approach involves the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of a tert-butyl-containing α,β-unsaturated ester with a diazocompound can yield the desired cyclopropane ring. Subsequent functional group manipulations can then be performed to install the amino group.

Alternatively, the tert-butyl ester of 1-aminocyclopropanecarboxylic acid can be synthesized by protecting the commercially available amino acid.

Experimental Protocol: Synthesis of Tert-butyl 1-aminocyclopropanecarboxylate

This protocol describes the esterification of 1-aminocyclopropanecarboxylic acid using tert-butyl acetate.

Materials:

-

1-Aminocyclopropanecarboxylic acid (ACC)

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a stirred suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in dichloromethane (10 volumes) and tert-butyl acetate (5 volumes) at 0 °C, slowly add perchloric acid (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic singlet for the nine protons of the tert-butyl group is a key diagnostic signal.[3]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretches.

Computational Modeling of Conformational Stability

Computational chemistry provides a powerful tool to investigate the conformational landscape of tert-butyl substituted aminocyclopropanecarboxylates and to quantify the energetic contributions of the tert-butyl group to the overall stability.

Computational Workflow

Caption: A typical computational workflow for analyzing conformational stability.

Key Computational Parameters

-

Level of Theory: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**) is commonly employed for geometry optimizations and energy calculations.

-

Solvation Model: To mimic physiological conditions, an implicit solvation model (e.g., PCM, SMD) can be included in the calculations.

Table 1: Representative Computational Data on Conformational Energies

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 1.0 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.0 |

Note: This is hypothetical data for illustrative purposes.

Applications in Drug Discovery and Development

The unique properties imparted by the tert-butyl group make tert-butyl aminocyclopropanecarboxylates valuable building blocks in drug discovery.

-

Peptidomimetics: The conformationally constrained nature of these molecules makes them excellent scaffolds for mimicking peptide turns and secondary structures.

-

Enzyme Inhibitors: The rigid framework can be used to design potent and selective enzyme inhibitors by precisely positioning binding groups.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be exploited to enhance membrane permeability and oral bioavailability of drug candidates.[1]

Conclusion

The tert-butyl group is far more than an inert bulky substituent in the context of aminocyclopropanecarboxylate chemistry. Its profound influence on molecular stability through a combination of steric shielding, conformational locking, and subtle stereoelectronic effects provides a powerful strategy for fine-tuning the properties of these important building blocks. A thorough understanding of these principles is essential for the rational design of novel therapeutics and functional molecules. The experimental and computational methodologies outlined in this guide provide a framework for researchers to explore and harness the stabilizing power of the tert-butyl group in their own research endeavors.

References

-

ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

-

Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link]

-

M.I.H.K., M.I.H., & T.T. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved from [Link]

-

AWS. (2021, January 11). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ChemRxiv. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

-

PubMed. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Retrieved from [Link]

-

PMC. (n.d.). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis. Retrieved from [Link]

-

ResearchGate. (2025). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane. Retrieved from [Link]

-

ChemRxiv. (2022, August 2). Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

-

PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Tert-butyl 1-aminocyclopropanecarboxylate for Advanced Peptide Synthesis

Introduction: Engineering Peptides with Precision and Stability

In the landscape of modern drug discovery and materials science, the demand for peptides with enhanced therapeutic properties—such as improved stability, receptor selectivity, and bioavailability—has driven the exploration of non-canonical amino acids (ncAAs).[1][2] Among these, conformationally constrained residues are powerful tools for sculpting peptide backbones into predictable and stable secondary structures.[3][4] Tert-butyl 1-aminocyclopropanecarboxylate, a protected form of 1-aminocyclopropanecarboxylic acid (Acc), stands out as a pivotal building block in this endeavor.[5][6] Its rigid cyclopropane ring introduces significant conformational constraints, making it an effective inducer of β-turn structures and a disruptor of helical formations, akin to proline.[7] This guide provides an in-depth exploration of the rationale, strategic considerations, and detailed protocols for incorporating this compound into synthetic peptides, aimed at researchers, scientists, and drug development professionals.

The core advantage of employing Acc derivatives lies in their ability to pre-organize a peptide chain, thereby reducing the entropic penalty upon binding to a biological target and enhancing metabolic stability against enzymatic degradation.[2][8][9] The cyclopropane moiety fixes the side-chain orientation, offering a unique handle for fine-tuning peptide architecture for optimal interaction with receptors.[5][6] This application note will detail the use of the commonly employed N-Boc and O-tert-butyl protected derivative, Boc-Acc-OtBu, within the framework of solid-phase peptide synthesis (SPPS).

Part 1: Scientific Rationale and Strategic Considerations

The Conformational Impact of 1-Aminocyclopropanecarboxylic Acid (Acc)

The defining feature of Acc is the severe restriction it imposes on the peptide backbone's rotational freedom. The cyclopropane ring limits the possible values of the dihedral angles phi (φ) and psi (ψ), effectively locking the local conformation. Computational and experimental studies have shown that Acc residues favor φ values around ±80°, which strongly promotes the formation of β-turn secondary structures.[7] This makes Acc an invaluable tool for designing peptidomimetics that mimic the bioactive conformation of natural peptides, particularly at loop or turn regions critical for receptor recognition.[10][11]

Unlike flexible glycine or alanine residues, the incorporation of Acc provides a predictable structural scaffold. This is crucial for structure-activity relationship (SAR) studies, where precise control over conformation is necessary to deconvolute the structural requirements for biological activity.

Choosing the Right Synthetic Strategy: Boc vs. Fmoc Chemistry

The incorporation of Boc-Acc-OtBu is compatible with the two primary strategies of solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[1][12]

-

Boc/Bzl Strategy: In this approach, the temporary Nα-protection is provided by the acid-labile Boc group, while more permanent side-chain protection often relies on benzyl-based groups.[12][13] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while final cleavage from the resin and side-chain deprotection require a strong acid such as hydrofluoric acid (HF).[12][14][15] Given that Boc-Acc-OtBu has two acid-labile tert-butyl protecting groups, the Boc/Bzl strategy is highly synergistic.

-

Fmoc/tBu Strategy: Here, the Nα-Fmoc group is removed with a base (typically piperidine), while acid-labile groups like tert-butyl (tBu) protect the side chains.[16] While feasible, incorporating a Boc-protected amino acid into an Fmoc synthesis requires an extra "switch-over" step. More practically, one would use an Fmoc-protected version of Acc (Fmoc-Acc-OH) for this strategy.

For the purpose of this guide, we will focus on the Boc/Bzl strategy , which is well-suited for the dual tert-butyl protection of the monomer.

The Challenge of Steric Hindrance and Coupling Reagent Selection

1-Aminocyclopropanecarboxylic acid is an α,α-disubstituted amino acid, which presents significant steric hindrance at both the amine and the carboxyl group.[17][18] This steric bulk can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions and deletion sequences if not properly addressed.[19][20]

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient.[17][21] Therefore, the use of more potent, modern coupling reagents is imperative for achieving high coupling yields. These are typically phosphonium or aminium/uronium salts that generate highly reactive activated esters.[22]

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU | Aminium Salt | Highly efficient, especially for hindered couplings; rapid reaction times.[22] | Higher cost; potential for side reactions if not used correctly. |

| HBTU | Aminium Salt | Robust and widely used; good performance for many difficult couplings.[22] | Can cause guanidinylation of the free amine. |

| COMU | Aminium Salt | Coupling efficiency comparable to HATU; safer (non-explosive byproducts).[21][22] | Newer reagent, may have less literature support for specific applications. |

| PyBOP | Phosphonium Salt | Effective for hindered systems; less risk of guanidinylation than uronium salts.[22] | Can be less reactive than HATU for the most challenging couplings. |

Recommendation: For incorporating the sterically demanding Acc residue, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice due to its superior activation and rapid kinetics.[22] A double coupling protocol is strongly recommended to ensure the reaction proceeds to completion.

Part 2: Experimental Protocols

This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a peptide containing an Acc residue using the Boc/Bzl strategy on a Merrifield resin.

Materials and Reagents

-

Resin: Merrifield resin (chloromethylated polystyrene-co-divinylbenzene)

-

Amino Acids: Boc-protected amino acids (including Boc-Acc-OH or its pre-protected form)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

-

Coupling Reagents:

-

Boc-Amino Acid (3 equivalents)

-

HATU (2.9 equivalents)

-

DIEA (6 equivalents)

-

-

Washing Solvents: DCM, DMF, IPA

Workflow Diagram: Boc-SPPS Cycle for Acc Incorporation

Caption: Boc-SPPS cycle for incorporating a new amino acid.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Nα-Boc group from the resin-bound peptide.[13][23]

-

Swell the Resin: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel.

-

Drain: Drain the DCM.

-

Pre-wash: Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes. Drain.

-

Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The resin may develop a reddish or orange color.

-

Drain: Drain the TFA solution.

-

Wash: Wash the resin thoroughly to remove residual acid:

-

DCM (3 times)

-

IPA (2 times)

-

DCM (3 times)

-

Protocol 2: Neutralization

After acid treatment, the newly freed N-terminal amine exists as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.[13][23]

-

First Neutralization: Add the neutralization solution (5% DIEA in DCM) to the washed resin and agitate for 5 minutes. Drain.

-

Second Neutralization: Repeat the neutralization step with a fresh portion of the solution for another 5 minutes. Drain.

-

Wash: Wash the resin to remove excess DIEA:

-

DCM (3 times)

-

DMF (3 times)

-

Protocol 3: Coupling of Boc-1-aminocyclopropanecarboxylate

This protocol details the critical step of forming the peptide bond using HATU activation. A double coupling is performed to maximize yield due to steric hindrance.

-

Prepare Coupling Solution: In a separate vial, dissolve Boc-Acc-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes. The solution should turn yellow.

-

First Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours.

-

Drain and Wash: Drain the coupling solution and wash the resin with DMF (3 times).

-

Second Coupling: Repeat steps 1 and 2 to perform a second coupling, ensuring the reaction goes to completion.

-

Final Wash: Drain the second coupling solution and wash the resin thoroughly:

-

DMF (3 times)

-

DCM (3 times)

-

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note: The Kaiser test is not applicable for N-terminal proline or other secondary amines.

Final Cleavage and Deprotection